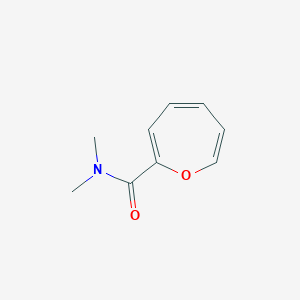![molecular formula C22H22OS B14200912 Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- CAS No. 835626-65-8](/img/structure/B14200912.png)
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- is a chemical compound with the molecular formula C22H22OS It is known for its unique structural features, which include a benzene ring substituted with a sulfinyl group and a phenylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- typically involves the reaction of 4-methylphenylsulfinyl chloride with 3-phenylpropylbenzene under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinyl linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of advanced techniques such as chromatography and recrystallization ensures the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of the compound. Additionally, the benzene ring can engage in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-methyl-4-[(phenylmethyl)sulfinyl)]-
- Benzene, 1-methyl-4-(phenylsulfonyl)-
Uniqueness
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- is unique due to its specific substitution pattern and the presence of both a sulfinyl and a phenylpropyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
835626-65-8 |
|---|---|
Molekularformel |
C22H22OS |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)benzene |
InChI |
InChI=1S/C22H22OS/c1-18-14-16-21(17-15-18)24(23)22-13-6-5-11-20(22)12-7-10-19-8-3-2-4-9-19/h2-6,8-9,11,13-17H,7,10,12H2,1H3/t24-/m0/s1 |
InChI-Schlüssel |
IICAAYNLBDMOHY-DEOSSOPVSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2CCCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2CCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14200829.png)

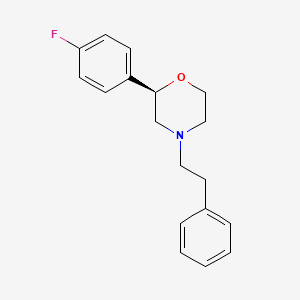

![3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14200847.png)
![Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate](/img/structure/B14200852.png)
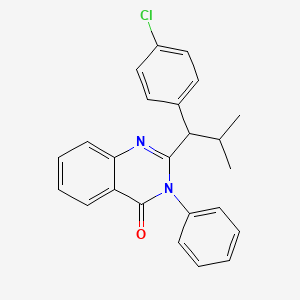
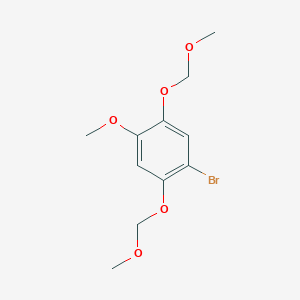

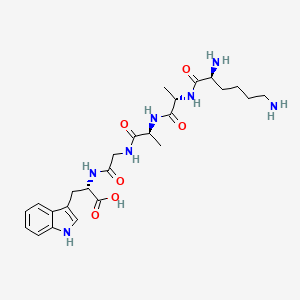
![Benzenamine, 4-(2-benzothiazolyl)-N-[(2-nitrophenyl)methylene]-](/img/structure/B14200877.png)
![N-(4-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14200882.png)

